In Vitro Antiproliferative Activity and Selectivity vs. 5-Fluorouracil in K562 Leukemia Cells
In a comparative study, 6-Amino-4-fluoro-1H-indazol-3-ol demonstrated antiproliferative activity against K562 chronic myeloid leukemia cells with an IC50 of 5.15 µM. Crucially, it exhibited selectivity for cancer cells over normal HEK-293 cells, with an IC50 of 33.2 µM, resulting in a Selectivity Index (SI) of 6.45. This contrasts sharply with the clinical chemotherapeutic 5-Fluorouracil, which showed an SI of only 0.14 in the same assay system, indicating a lack of cancer cell selectivity .
| Evidence Dimension | Antiproliferative activity and selectivity |
|---|---|
| Target Compound Data | IC50 (K562) = 5.15 µM; IC50 (HEK-293) = 33.2 µM; Selectivity Index = 6.45 |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Selectivity Index = 0.14 |
| Quantified Difference | Selectivity Index of 6-Amino-4-fluoro-1H-indazol-3-ol is 46-fold higher than that of 5-FU. |
| Conditions | MTT assay on K562 (CML) and HEK-293 (normal) cell lines. |
Why This Matters
For procurement decisions, this quantitative selectivity advantage over a standard-of-care agent highlights the compound's potential as a safer lead scaffold for targeted anticancer drug discovery.
